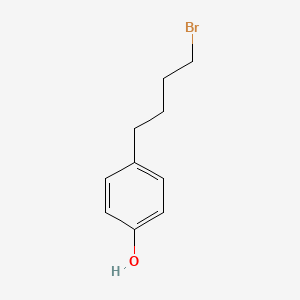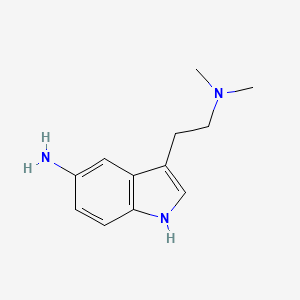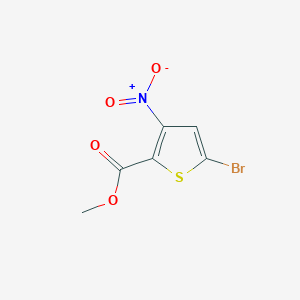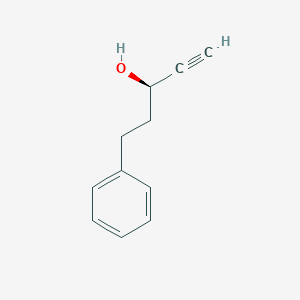
Sulfamic acid, (1,3-dioxobutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid , also known as amidosulfonic acid , amidosulfuric acid , aminosulfonic acid , and sulphamic acid , is a colorless, water-soluble compound with the chemical formula H₃NSO₃ . It finds various applications in industry and research. When heated, sulfamic acid melts at 205°C and decomposes at higher temperatures into water, sulfur trioxide, sulfur dioxide, and nitrogen .
Synthesis Analysis
The synthesis of sulfamic acid involves various methods, including direct sulfation of ammonia, reaction of urea with sulfuric acid, and hydrolysis of sulfamide compounds. The most common industrial method is the reaction between ammonia and sulfur trioxide . This process yields sulfamic acid along with ammonium sulfate as a byproduct .
Molecular Structure Analysis
The molecular formula of sulfamic acid is H₃NSO₃ , indicating one nitrogen atom, three hydrogen atoms, one sulfur atom, and three oxygen atoms. The structure consists of an NH₂SO₂ group, where the nitrogen atom is bonded to two oxygen atoms and a hydrogen atom. The acidic nature of sulfamic acid arises from the presence of the sulfonic acid functional group .
Chemical Reactions Analysis
- Decomposition : At elevated temperatures, it decomposes into sulfur dioxide, water, and nitrogen gas .
Physical And Chemical Properties Analysis
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
99911-45-2 |
|---|---|
Produktname |
Sulfamic acid, (1,3-dioxobutyl)- |
Molekularformel |
C4H7NO5S |
Molekulargewicht |
181.17 g/mol |
IUPAC-Name |
3-oxobutanoylsulfamic acid |
InChI |
InChI=1S/C4H7NO5S/c1-3(6)2-4(7)5-11(8,9)10/h2H2,1H3,(H,5,7)(H,8,9,10) |
InChI-Schlüssel |
QXBGLCSYJYZBFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NS(=O)(=O)O |
Kanonische SMILES |
CC(=O)CC(=O)NS(=O)(=O)O |
Andere CAS-Nummern |
99911-45-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)

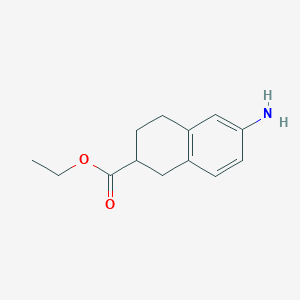
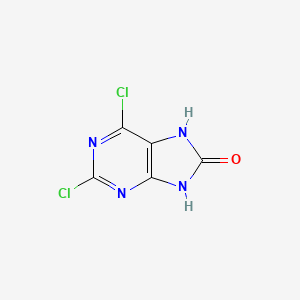
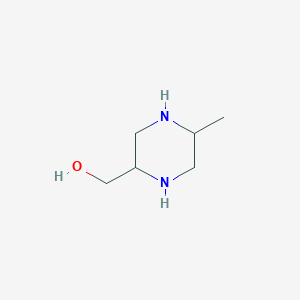
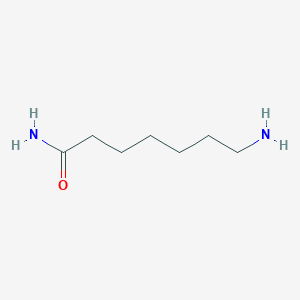
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
